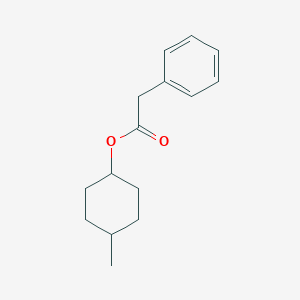
(4-Methylcyclohexyl) 2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylcyclohexyl) 2-phenylacetate is an organic compound that belongs to the ester family. It is characterized by the presence of a cyclohexane ring substituted with a methyl group at the fourth position and an ester functional group attached to a phenylacetate moiety. This compound is known for its pleasant fragrance and is often used in the fragrance and flavor industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexyl) 2-phenylacetate typically involves the esterification reaction between (4-Methylcyclohexanol) and phenylacetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of a continuous flow reactor also enhances the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylcyclohexyl) 2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Phenylacetic acid and (4-Methylcyclohexyl) carboxylic acid.
Reduction: (4-Methylcyclohexyl) 2-phenylethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Methylcyclohexyl) 2-phenylacetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (4-Methylcyclohexyl) 2-phenylacetate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, resulting in the formation of (4-Methylcyclohexanol) and phenylacetic acid. These products can then participate in various metabolic pathways. The compound’s interaction with molecular targets and pathways is still under investigation, but it is believed to involve interactions with olfactory receptors due to its aromatic properties.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexyl 2-phenylacetate: Similar structure but lacks the methyl group on the cyclohexane ring.
(4-Methylcyclohexyl) acetate: Similar structure but lacks the phenyl group.
Phenylacetate esters: A broad class of compounds with varying alkyl groups attached to the ester.
Uniqueness
(4-Methylcyclohexyl) 2-phenylacetate is unique due to the presence of both a methyl-substituted cyclohexane ring and a phenylacetate moiety. This combination imparts distinct chemical and physical properties, such as its specific fragrance profile, making it valuable in the fragrance and flavor industry.
Propiedades
Número CAS |
5421-24-9 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
(4-methylcyclohexyl) 2-phenylacetate |
InChI |
InChI=1S/C15H20O2/c1-12-7-9-14(10-8-12)17-15(16)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |
Clave InChI |
MIBZRIPDDIEEEF-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)OC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)
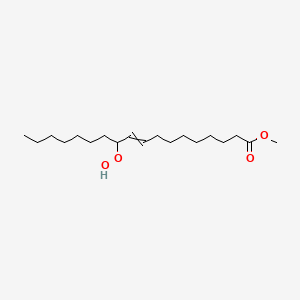
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
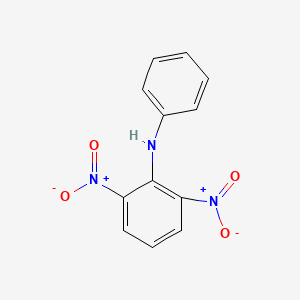
![N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B14724878.png)

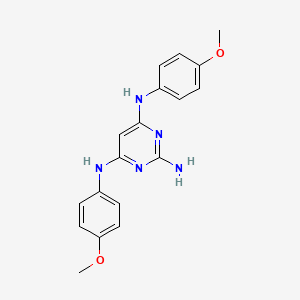

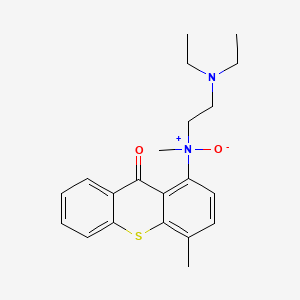

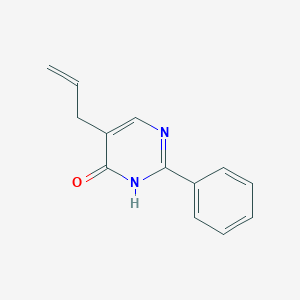
![(2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14724908.png)


